Noribogaine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Noribogaine typically involves the demethoxycarbonylation of coronaridine . This process can be achieved through various selective and efficient oxidation and rearrangement reactions . The synthetic routes often mimic the biosynthetic transformations observed in nature, allowing for the production of structurally diverse iboga alkaloids .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized conditions. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale through optimized reaction conditions and the use of advanced catalytic systems .
Chemical Reactions Analysis
Types of Reactions: Noribogaine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) and chlorine (Cl2).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit different pharmacological activities .
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of Noribogaine is not fully understood, but it is believed to involve multiple molecular targets and pathways . The compound interacts with various receptor systems, including the serotonin transporter, kappa opioid receptor (KOR), and N-methyl-D-aspartate receptor (NMDAR) . These interactions contribute to its effects on mood, cognition, and addiction .
Comparison with Similar Compounds
Ibogaine: The parent compound from which Noribogaine is derived.
Coronaridine: Another iboga alkaloid with similar pharmacological properties.
Voacangine: A structurally related compound found in the same plant species.
Uniqueness: this compound is unique due to its specific hydroxylation at the 12th position, which significantly alters its pharmacological profile compared to other iboga alkaloids . This modification enhances its potential as a therapeutic agent for treating addiction and mental health disorders .
Properties
Molecular Formula |
C19H24N2O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12+,16+,19+/m1/s1 |
InChI Key |
RAUCDOKTMDOIPF-RYRUWHOVSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |
Synonyms |
12-hydroxy-ibogamine 12-hydroxyibogamine 12-OH-ibogamine noribogaine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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